molecular formula C10H8N2O3 B1343655 Methyl 3-formyl-1H-indazole-6-carboxylate CAS No. 885518-86-5

Methyl 3-formyl-1H-indazole-6-carboxylate

Cat. No.: B1343655
CAS No.: 885518-86-5
M. Wt: 204.18 g/mol
InChI Key: NIODGFZSWUWOGF-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-indazole-6-carboxylate is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and pyrazole ring

Scientific Research Applications

Methyl 3-formyl-1H-indazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

“Methyl 3-formyl-1H-indazole-6-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

Methyl 3-formyl-1H-indazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing cellular oxidative stress levels .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can modulate the expression of genes related to the p53 signaling pathway, which is critical for cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and RNA, influencing their structure and function. This binding can lead to the inhibition or activation of certain enzymes, thereby affecting gene expression. For instance, it has been found to inhibit the activity of topoisomerase, an enzyme crucial for DNA replication and transcription . This inhibition can result in changes in gene expression patterns, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even promote certain beneficial cellular responses, such as enhanced antioxidant activity . At high doses, it can induce toxic effects, including oxidative stress and apoptosis, particularly in liver and kidney tissues . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have biological activity. Additionally, the compound can influence metabolic flux, altering the levels of key metabolites involved in energy production and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and RNA, influencing gene expression . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications that direct its transport and localization. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-formyl-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the indazole ring, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methyl 3-formyl-1H-indole-6-carboxylate
  • Methyl 3-formyl-1H-pyrazole-6-carboxylate
  • Methyl 3-formyl-1H-benzimidazole-6-carboxylate

Comparison: Methyl 3-formyl-1H-indazole-6-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the indazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and bioactivity .

Properties

IUPAC Name

methyl 3-formyl-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-12-9(7)5-13/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIODGFZSWUWOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646286
Record name Methyl 3-formyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-86-5
Record name Methyl 3-formyl-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-formyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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